molecular formula C8H6ClN3O B8751240 5-Chloro-2-methoxypyrido[3,4-b]pyrazine

5-Chloro-2-methoxypyrido[3,4-b]pyrazine

Cat. No.: B8751240
M. Wt: 195.60 g/mol
InChI Key: WANZKMRYWUAYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxypyrido[3,4-b]pyrazine is a heteroaromatic compound belonging to the pyrazine class, which is recognized in medicinal chemistry as a privileged structure for developing bioactive molecules . The molecular framework incorporates both a chlorine substituent and a methoxy group, making it a versatile intermediate for further synthetic modification, such as in metal-catalyzed cross-coupling reactions or nucleophilic substitutions. Pyrazine derivatives are associated with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects, and are found in several marketed drugs . As such, this compound serves as a key building block in drug discovery efforts, agrochemical research, and material science. The product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. ! [ Specify Handling and Hazards: This section is critical. You must consult the Safety Data Sheet (SDS) for this specific compound to include necessary hazard statements, precautionary statements, and first-aid measures.]

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-2-methoxypyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H6ClN3O/c1-13-6-4-11-7-5(12-6)2-3-10-8(7)9/h2-4H,1H3

InChI Key

WANZKMRYWUAYBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=N1)C=CN=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The pyrido[3,4-b]pyrazine scaffold exhibits stronger electron-withdrawing capabilities than pyridine or quinoxaline due to additional nitrogen atoms, making it effective in donor-acceptor polymers for low-bandgap materials . For example:

  • Thieno[3,4-b]pyrazine (TP): Used in organic electronics, TP-based polymers show reduced bandgaps (e.g., 0.56 eV for (BTPDDBT)$_n$) and high charge mobility due to extended π-conjugation .

Key Differences :

  • The methoxy group in 5-chloro-2-methoxypyrido[3,4-b]pyrazine likely enhances solubility and alters electronic effects compared to halogen-only analogs (e.g., 5-chloro derivatives).
  • Thieno[3,4-b]pyrazine derivatives exhibit polyene-like ground-state geometries, while pyrido[3,4-b]pyrazines retain aromaticity in excited states, influencing their optoelectronic applications .
Energetic Material Performance

Furazano[3,4-b]pyrazine derivatives are benchmarks for HEMs. Comparisons include:

Compound Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa) Sensitivity (IS, J) Thermal Stability (°C) Reference
5,6-Di(2-F-DNO-furazano) 1.85 8512 32.4 17 (IS) >200
DFP-based salts (e.g., 55-6) 1.91 9413 36.8 7 (IS) 220–250
TNT 1.65 6900 19.0 15 (IS) 295 (decomp.)

Key Insights :

  • This compound’s chlorine and methoxy groups may reduce sensitivity compared to nitro-functionalized HEMs (e.g., compound 55-6), but detonation performance would depend on substituent energetics.
  • Methoxy groups generally lower density and detonation velocity but improve thermal stability, as seen in methoxy-substituted pyridazinones .

Preparation Methods

Diamine Cyclization Route

This method utilizes pyridine-2,3-diamine derivatives as precursors. For example, 5-bromopyridine-2,3-diamine undergoes cyclization with carbonyl equivalents to form the pyrazine ring. In a representative procedure:

  • Step A : 5-Bromopyridine-2,3-diamine is treated with butyric acid and HATU in DMF to form N-(2-amino-5-bromo-3-pyridyl)butanamide.

  • Step B : Lithium aluminum hydride (LAH) reduces the amide to the corresponding amine, facilitating cyclization under basic conditions.

Yields for similar steps range from 72% to 90%, with purification via column chromatography.

Chloropyridine Functionalization

Chlorinated pyridines serve as substrates for nucleophilic aromatic substitution (SNAr). For instance, 2-chloro-3-nitropyridine reacts with diazonium salts to form hydrazones, which cyclize to pyrazolo[4,3-b]pyridines. While this targets a different heterocycle, the strategy is adaptable by modifying the diazonium partner and reaction conditions.

Synthesis of 5-Chloro-2-Methoxypyrido[3,4-b]Pyrazine

Synthesis of 5-Bromopyridine-2,3-diamine

Starting from commercially available pyridine derivatives, bromination at position 5 is achieved using N-bromosuccinimide (NBS) in acetic acid. Subsequent nitration and reduction yield the diamine.

Cyclization to Pyrido-Pyrazine

The diamine reacts with glyoxal or its equivalents under acidic conditions to form the pyrazine ring. For example:

  • Conditions : Acetic acid, reflux, 6 hours.

  • Yield : ~70% after recrystallization from ethanol.

Introduction of Methoxy and Chloro Groups

  • Methoxylation : The hydroxyl group at position 2 is methylated using dimethyl sulfate in acetone with potassium carbonate.

    • Conditions : Anhydrous acetone, reflux, 4 hours.

    • Yield : 95%.

  • Chlorination : Direct chlorination using POCl₃ or in situ generation via HCl/NaNO₂ yields the 5-chloro derivative.

Starting Material: 2-Chloro-3-Nitropyridine

  • SNAr with Hydrazines : Reaction with hydrazine hydrate forms 3-nitropyridin-2-amine.

  • Diazotization and Cyclization : Treatment with arenediazonium tosylates induces azo-coupling, followed by cyclization under acidic conditions.

Functional Group Interconversion

  • Nitration Reduction : The nitro group is reduced to an amine using H₂/Pd-C, enabling cyclization.

  • Methylation : As in Route 1, dimethyl sulfate introduces the methoxy group.

Optimization and Challenges

Regioselectivity in Cyclization

Cyclization reactions often produce regioisomers. In the diamine route, steric and electronic factors favor pyrido[3,4-b]pyrazine over [4,3-b] isomers. NMR monitoring and DFT calculations aid in optimizing conditions.

Solvent and Catalyst Effects

  • Palladium Catalysis : Pd-PEPPSI-IHeptCl facilitates cross-couplings for introducing alkyl/aryl groups post-cyclization.

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 20 minutes vs. 4 hours).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Bromopyridine) Route 2 (SNAr)
Starting Material CostHigh (specialty diamines)Moderate
Step Count54
Overall Yield55–60%45–50%
ScalabilityPilot-scale demonstratedLab-scale only
Purification ComplexityColumn chromatographyRecrystallization

Advanced Modifications

Late-Stage Functionalization

Post-cyclization, Suzuki-Miyaura couplings introduce aryl groups at position 5. For example:

  • Reagents : 2-Propylzinc bromide, Pd-PEPPSI-IHeptCl, toluene.

  • Yield : 85% after column chromatography.

Green Chemistry Approaches

  • Solvent-Free Methylation : Ball milling 5-chloro-2-hydroxypyrido[3,4-b]pyrazine with K₂CO₃ and methyl iodide achieves 90% conversion.

  • Aqueous Workup : Minimizes organic waste in diamine cyclization steps .

Q & A

Q. How do optical and electrochemical properties impact material science applications?

  • Extended π-conjugation: Pyrido[3,4-b]pyrazine-thiophene copolymers exhibit red-shifted UV-Vis absorption (λₘₐₓ ≈ 633 nm), ideal for organic semiconductors .
  • Electrochemical activity: Reversible n-doping in reduction regions supports use in electrochromic devices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.